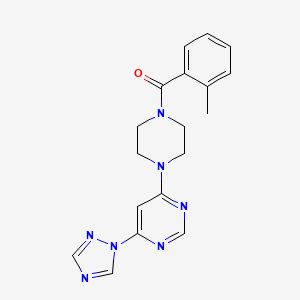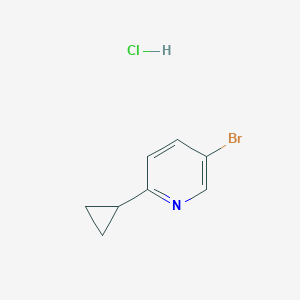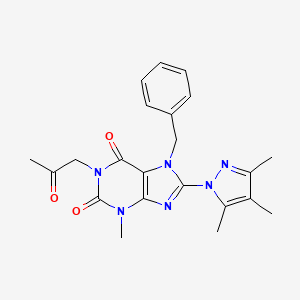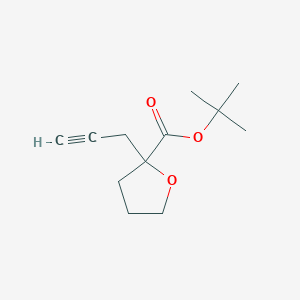
2-(2,4-Difluorophenoxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of a butanoic acid moiety attached to a difluorophenoxy group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-(2,4-Difluorophenoxy)butanoic acid typically involves the reaction of 2,4-difluorophenol with butyric acid derivatives under specific conditions. One common method includes the use of alkali metal phenoxides and butyrolactone, followed by heating at elevated temperatures (140-210°C) to complete the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(2,4-Difluorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluorophenoxy)butanoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2,4-Difluorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, leading to effective inhibition or activation of target pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Difluorophenoxy)butanoic acid can be compared with other phenoxybutanoic acids, such as:
2-(2,4-Dichlorophenoxy)butanoic acid: Similar in structure but with chlorine atoms instead of fluorine, affecting its reactivity and applications.
2-(4-Chlorophenoxy)butanoic acid: Lacks the additional fluorine atoms, leading to different chemical properties and uses.
2-(2,4-Difluorophenoxy)propanoic acid: A shorter chain analog with distinct physical and chemical characteristics.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLUJUUORFCATB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)






![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)




![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)

